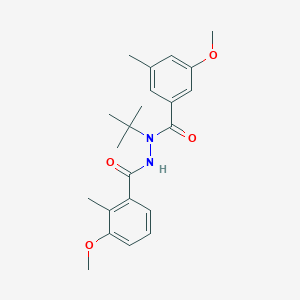![molecular formula C11H12ClIN4O B117269 N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide CAS No. 149765-16-2](/img/structure/B117269.png)
N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide
Overview
Description
“N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2-methylpropanamide” is a chemical compound with the molecular formula C10H10ClIN4O .
Synthesis Analysis
The synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, a building block of the compound, has been improved with a seven-step process from dimethyl malonate, yielding a 31% overall yield . This procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis
The molecular structure of the compound is complex, with multiple aromatic, aryl, and alkyl substitutions at various positions on the 7-deazapurine ring .Chemical Reactions Analysis
The compound demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The structure-activity relationships (SAR) of the compound reveal that meta and ortho-substituted phenyl compounds can easily penetrate the bacterial cell and have suitable binding interactions with their target .Physical And Chemical Properties Analysis
The compound is a yellow solid with a melting point of 287–288 °C . It is poorly soluble in water but exhibits better solubility in organic solvents such as ethanol, methanol, and dimethyl sulfoxide (DMSO) .Scientific Research Applications
Heterocyclic Compounds in Drug Development
Hybrid Catalysts for Heterocyclic Synthesis
The pyrano[2,3-d]pyrimidine scaffold, a cousin to the pyrrolo[2,3-d]pyrimidine, has been highlighted for its significance in medicinal chemistry, demonstrating broad synthetic applications and bioavailability. Innovations in synthetic pathways utilizing hybrid catalysts, including organocatalysts, metal catalysts, and green solvents, have been developed to efficiently construct these heterocycles, which serve as precursors for various bioactive molecules (Parmar, Vala, & Patel, 2023).
Biological Significance of Pyrimidine Derivatives
Pyrimidine derivatives, which share a core structure with the compound , are utilized in the synthesis of optical sensors due to their ability to form coordination and hydrogen bonds, alongside their extensive biological and medicinal applications. This emphasizes the versatility of pyrimidine-based compounds in developing materials with exquisite sensing capabilities as well as therapeutic agents (Jindal & Kaur, 2021).
Antitumor Activity of Imidazole Derivatives
A review of bis(2-chloroethyl)amino derivatives of imidazole, which shares structural features with pyrrolo[2,3-d]pyrimidines, provides insight into the potential antitumor activities of such compounds. This suggests the investigative pathway for compounds with similar structural motifs, underscoring the importance of structural analysis in the search for new antitumor drugs (Iradyan et al., 2009).
Mechanism of Action
Target of Action
The primary targets of N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide are currently unknown. This compound is a biochemical reagent and can be used as a biological material or organic compound for life science-related research
Mode of Action
It’s known that the compound can easily penetrate the bacterial cell and have suitable binding interactions with their target .
properties
IUPAC Name |
N-(4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClIN4O/c1-11(2,3)9(18)17-10-15-7(12)6-5(13)4-14-8(6)16-10/h4H,1-3H3,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZDHRXDFCHHFEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC2=C(C(=CN2)I)C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClIN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573208 | |
| Record name | N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropionamide | |
CAS RN |
149765-16-2 | |
| Record name | N-(4-Chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidin-2-yl)-2,2-dimethylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40573208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

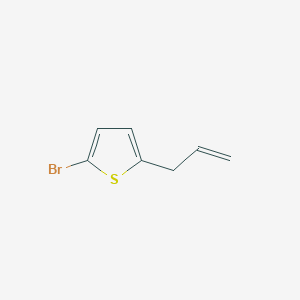

![1-[N-Fluorenylmethoxycarbonyl-(1S)-1-amino-2-hydroxyethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane](/img/structure/B117191.png)
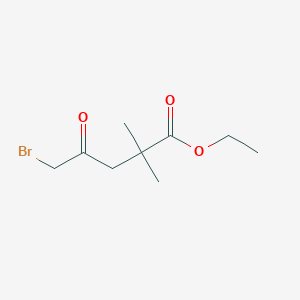

![ethyl 4-[(2S)-2-(dimethylamino)-3-methoxy-3-oxopropyl]-2-ethoxycarbonylsulfanylimidazole-1-carboxylate](/img/structure/B117202.png)


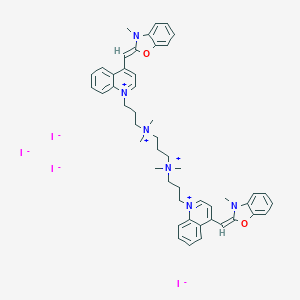
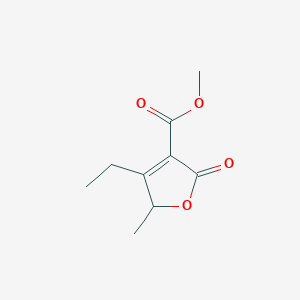
![38-Chloro-3,12,21,30-tetraphenoxy-9,18,27,36,37,39,40,41-octaza-38-aluminadecacyclo[17.17.3.110,17.128,35.02,7.08,37.011,16.020,25.026,39.029,34]hentetraconta-1(36),2(7),3,5,8,10(41),11(16),12,14,17,19,21,23,25,27,29(34),30,32,35(40)-nonadecaene](/img/structure/B117212.png)


